

# Tetrahydrofuran-3-amine hydrochloride molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | Tetrahydrofuran-3-amine<br>hydrochloride |
| Cat. No.:      | B153546                                  |

[Get Quote](#)

An In-Depth Technical Guide to **Tetrahydrofuran-3-amine Hydrochloride** for Advanced Research

## Introduction

**Tetrahydrofuran-3-amine hydrochloride** is a pivotal chiral building block in modern medicinal chemistry and drug development. As a saturated heterocyclic amine, its distinct three-dimensional structure, conferred by the tetrahydrofuran (THF) ring, provides a valuable scaffold for creating molecules with specific spatial orientations essential for biological activity. This guide, intended for researchers and drug development professionals, offers a comprehensive examination of its core properties, synthesis, analytical validation, and critical applications, grounding technical protocols in established scientific principles. We will explore both the racemic form and its more commonly utilized enantiomers, (S)- and (R)-**Tetrahydrofuran-3-amine hydrochloride**, which are instrumental in the stereoselective synthesis of advanced pharmaceutical intermediates.

## Part 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. **Tetrahydrofuran-3-amine hydrochloride** is a white solid at room temperature, valued for its defined stereochemistry when sourced as a single enantiomer.[\[1\]](#)[\[2\]](#)

The amine group at the 3-position, protonated by hydrochloric acid, enhances the compound's stability and water solubility, making it amenable to a variety of reaction conditions.

The presence of a chiral center at the C3 position is the most critical feature for drug development. The choice between the (R) and (S) enantiomers is dictated by the specific stereochemical requirements of the target molecule, often a receptor or enzyme active site, where only one enantiomer will exhibit the desired pharmacological activity.

Table 1: Key Physicochemical Properties

| Property                    | Value                               | Source(s) |
|-----------------------------|-------------------------------------|-----------|
| Molecular Formula           | C <sub>4</sub> H <sub>10</sub> ClNO | [1][3][4] |
| Molecular Weight            | 123.58 g/mol                        | [3][5][6] |
| Appearance                  | White powder / solid                | [1][2]    |
| Melting Point               | 158-170 °C (may vary by enantiomer) | [1][5]    |
| Boiling Point               | ~173.5 °C at 760 mmHg               | [1][6]    |
| Flash Point                 | ~58.7 °C                            | [1][6]    |
| CAS Number (Racemic)        | 204512-94-7                         | [3]       |
| CAS Number ((S)-enantiomer) | 204512-95-8                         | [5][6][7] |
| CAS Number ((R)-enantiomer) | 1072015-52-1                        | [2]       |

## Part 2: Synthesis and Purification

The synthesis of enantiomerically pure **Tetrahydrofuran-3-amine hydrochloride** is crucial for its application in pharmaceutical manufacturing. Several synthetic routes have been established, often starting from readily available chiral precursors.

### Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-amine hydrochloride via Amide Hydrolysis

This protocol describes a common method starting from (S)-3-Benzoylamino tetrahydrofuran. The core principle is the hydrolysis of the stable benzoyl protecting group under basic conditions, followed by acidification to yield the desired hydrochloride salt.[5]

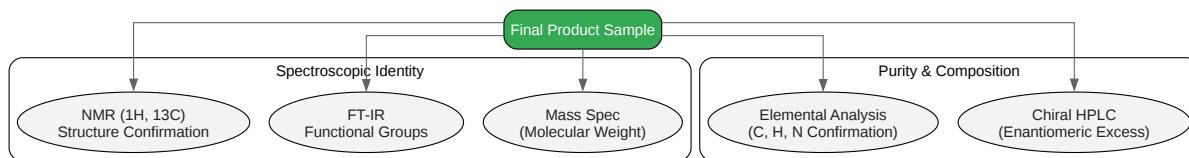
#### Workflow Diagram: Synthesis of (S)-Tetrahydrofuran-3-amine HCl



[Click to download full resolution via product page](#)

Caption: Synthesis workflow from a protected amine to the final hydrochloride salt.

#### Step-by-Step Methodology:


- Reaction Setup: Dissolve (S)-3-Benzoylamino tetrahydrofuran (1.0 eq) in ethanol (2 mL/g). In a separate vessel, prepare an aqueous solution of sodium hydroxide (e.g., 25 g NaOH in 120 mL water for 0.1 mol of starting material).[5]
  - Causality: Ethanol acts as a co-solvent to ensure miscibility of the organic starting material with the aqueous base. The robust conditions (strong base, heat) are necessary to cleave the highly stable amide bond.
- Hydrolysis: Add the sodium hydroxide solution to the ethanolic solution of the starting material. Heat the mixture to reflux for 9-10 hours.[5] Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material spot disappears.
- Work-up and Salt Formation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid. This step protonates the newly formed free amine, converting it into the hydrochloride salt.
  - Trustworthiness: This self-validating step is critical. The amine hydrochloride is soluble in the aqueous acidic medium, while some impurities may precipitate. The pH change confirms the reaction's progress.

- Isolation: If any salt byproducts (e.g., NaCl) precipitate, remove them by filtration. Concentrate the filtrate to dryness under reduced pressure to obtain a crude paste.[5]
- Purification: Add isopropanol to the crude paste and stir to induce crystallization. Isopropanol is an excellent choice as the hydrochloride salt has limited solubility in it, especially when cooled, while organic impurities remain in solution.
- Final Product: Filter the crystalline solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure (S)-Tetrahydrofuran-3-amine hydrochloride.[5]

## Part 3: Structural Characterization and Validation

Confirming the identity, purity, and stereochemistry of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

### Analytical Workflow for Quality Control



[Click to download full resolution via product page](#)

Caption: A standard analytical workflow for validating the final compound.

## Expected Analytical Data:

- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): The spectrum should show a complex multiplet between 3.80-4.11 ppm corresponding to the five protons on the THF ring adjacent to the oxygen and the amine group. Two additional multiplets are expected around 2.01-2.50 ppm for the remaining two protons on the carbon further from the heteroatoms.[5]

- $^{13}\text{C}$  NMR (300 MHz,  $\text{CDCl}_3$ ): Four distinct signals are expected. Key signals include those for the carbons bonded to oxygen (~70.5 and ~66.8 ppm), the carbon bonded to the amine group (~51.2 ppm), and the remaining ring carbon (~30.0 ppm).[5]
- FT-IR Spectroscopy: Look for characteristic peaks indicating the key functional groups. A broad absorption in the  $2500\text{-}3000\text{ cm}^{-1}$  range is indicative of the ammonium ( $\text{R-NH}_3^+$ ) salt. The C-O-C ether stretch will appear as a strong, sharp peak around  $1050\text{-}1150\text{ cm}^{-1}$ .
- Mass Spectrometry (ESI+): The analysis should reveal a base peak corresponding to the free amine  $[\text{M}+\text{H}]^+$ , which has a mass of 88.1.
- Elemental Analysis: The measured percentages of carbon, hydrogen, and nitrogen should align closely with the calculated values for the  $\text{C}_4\text{H}_{10}\text{CINO}$  formula.
  - Calculated: C, 38.88%; H, 8.16%; N, 11.33%[5]
  - Example Measured: C, 38.97%; H, 7.86%; N, 11.39%[5]

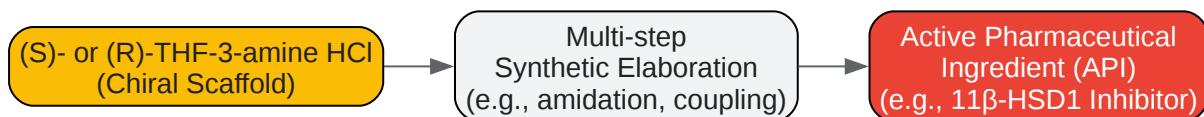
## Part 4: Applications in Drug Development

The utility of **Tetrahydrofuran-3-amine hydrochloride** lies in its role as a chiral synthon for complex, biologically active molecules. The THF ring is not merely an inert spacer; it often serves as a bioisostere for other cyclic systems, improves pharmacokinetic properties like solubility, and provides a rigid scaffold to correctly orient other functional groups for target engagement.

### Case Study 1: Inhibitors of $11\beta$ -Hydroxysteroid Dehydrogenase Type 1 (11 $\beta$ -HSD1)

(S)-3-Aminotetrahydrofuran Hydrochloride is a key intermediate for synthesizing 11 $\beta$ -HSD1 inhibitors, a class of drugs investigated for treating type 2 diabetes and obesity.[5][6]

- Mechanistic Role: The 11 $\beta$ -HSD1 enzyme is involved in glucocorticoid regulation. Inhibitors block this enzyme to improve insulin sensitivity. The THF-amine fragment is often incorporated into the inhibitor's structure to occupy a specific pocket within the enzyme's active site. Its defined stereochemistry ensures a precise fit, maximizing potency and


selectivity. The oxygen atom of the THF ring can act as a hydrogen bond acceptor, further anchoring the molecule to the target.

## Case Study 2: Antiarrhythmic Agent Tecadenoson

The (R)-enantiomer is a documented intermediate in the synthesis of Tecadenoson, an adenosine A<sub>1</sub> receptor agonist developed for its antiarrhythmic properties.[2][8]

- Structural Contribution: In Tecadenoson, the (R)-tetrahydrofuryl group is attached to the N<sup>6</sup> position of the adenosine core. This substituent is critical for receptor affinity and selectivity. The specific (R)-configuration is essential for orienting the molecule correctly within the A<sub>1</sub> receptor's binding site, a classic example of structure-activity relationship (SAR) where chirality dictates biological function.

Conceptual Role as a Pharmaceutical Building Block



[Click to download full resolution via product page](#)

Caption: From chiral building block to a final active pharmaceutical ingredient.

## Part 5: Safe Handling and Storage

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

- Safety Precautions: **Tetrahydrofuran-3-amine hydrochloride** is classified as harmful if swallowed and is irritating to the respiratory system and skin, with a risk of serious eye damage.[1]
  - Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, nitrile gloves, and a lab coat.[1]

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[\[1\]](#)
- Storage Protocol:
  - Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[\[1\]](#)[\[6\]](#)
  - Rationale: The hydrochloride salt is potentially hygroscopic. Storage under inert gas at low temperatures minimizes water absorption and prevents potential degradation over time, ensuring its purity and reactivity for future use.

## Conclusion

**Tetrahydrofuran-3-amine hydrochloride** is more than a simple chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and potent pharmaceutical agents. Its rigid, chiral structure provides a reliable foundation for building molecules designed to interact with specific biological targets. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for any research team aiming to leverage this valuable compound in the pursuit of novel therapeutics.

## References

- (s)-**tetrahydrofuran-3-amine hydrochloride** - Physico-chemical Properties, ChemBK. [\[Link\]](#)
- Cas 204512-95-8,(S)-**TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE**, LookChem. [\[Link\]](#)
- CN105218490B - Preparation method of (R)
- (R)- Tetrahydrofuran-3- Amine Hydrochloride, IndiaMART. [\[Link\]](#)
- CN102391214A - Synthetic method of (S)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chembk.com](#) [chembk.com]
- 2. (R)-Tetrahydrofuran-3-amine hydrochloride | 1072015-52-1 [\[chemicalbook.com\]](#)
- 3. [chemscene.com](#) [chemscene.com]
- 4. [indiamart.com](#) [indiamart.com]
- 5. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [\[chemicalbook.com\]](#)
- 6. [lookchem.com](#) [lookchem.com]
- 7. 204512-95-8|(S)-Tetrahydrofuran-3-amine hydrochloride|BLD Pharm [\[bldpharm.com\]](#)
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [\[patents.google.com\]](#)
- To cite this document: BenchChem. [Tetrahydrofuran-3-amine hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153546#tetrahydrofuran-3-amine-hydrochloride-molecular-weight-and-formula\]](https://www.benchchem.com/product/b153546#tetrahydrofuran-3-amine-hydrochloride-molecular-weight-and-formula)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

